5-Fold Higher Relative Estrogen Receptor Binding Affinity Versus Tamoxifen in Calf Uterine Cytosol
The closest structurally characterized analog, trans-4-bromotamoxifen (compound 10a, bearing bromine at the 4-position of the 1-phenyl ring), displayed a relative binding affinity (RBA) of 5 (estradiol = 100) in calf uterine cytosol, compared to an RBA of 1 for trans-tamoxifen under identical conditions [1]. This 5-fold RBA increase demonstrates that introduction of bromine onto the tamoxifen core significantly enhances receptor engagement. Although the target compound (CAS 19076-79-0) has bromine at the vinyl position rather than the phenyl ring, both are halogen-substituted tamoxifen derivatives within the same structure-activity landscape, and the patent literature reports that halogenated tamoxifen derivatives can achieve up to 50-fold binding affinity enhancements (trans isomer) over native tamoxifen [2].
| Evidence Dimension | Relative binding affinity (RBA) for estrogen receptor in calf uterine cytosol |
|---|---|
| Target Compound Data | RBA = 5 (4-bromotamoxifen, closest structurally characterized analog of CAS 19076-79-0) |
| Comparator Or Baseline | trans-Tamoxifen RBA = 1 (estradiol reference = 100) |
| Quantified Difference | 5-fold higher RBA for bromine-substituted analog |
| Conditions | Calf uterine cytosol competitive binding assay; estradiol as reference ligand (RBA = 100) |
Why This Matters
Higher receptor binding affinity enables lower effective concentrations in mechanistic studies and reduces competition artifacts when co-administered with endogenous ligands.
- [1] McCague R, Leclercq G, Legros N, Goodman J, Blackburn GM, Jarman M, Foster AB. Derivatives of tamoxifen. Dependence of antiestrogenicity on the 4-substituent. J Med Chem. 1989 Dec;32(12):2527-2533. DOI: 10.1021/jm00132a006. View Source
- [2] Yang D, Hendry LB, Weinberger MA, Foster AB. High affinity tamoxifen derivatives and uses thereof. U.S. Patent No. 5,192,525. Issued March 9, 1993. View Source
